2-((2-fluorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
CAS No.: 536982-06-6
Cat. No.: VC4261794
Molecular Formula: C23H21FN4O2S
Molecular Weight: 436.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 536982-06-6 |
|---|---|
| Molecular Formula | C23H21FN4O2S |
| Molecular Weight | 436.51 |
| IUPAC Name | 2-[(2-fluorophenyl)methylsulfanyl]-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C23H21FN4O2S/c1-30-16-8-4-7-14(12-16)21-20-18(10-5-11-19(20)29)25-22-26-23(27-28(21)22)31-13-15-6-2-3-9-17(15)24/h2-4,6-9,12,21H,5,10-11,13H2,1H3,(H,25,26,27) |
| Standard InChI Key | RNKZJHVBSWKOEO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5F |
Introduction
Structural Characteristics and Molecular Composition
Core Framework and Substituent Analysis
The compound belongs to the triazoloquinazolinone family, characterized by a fused bicyclic system comprising a 1,2,4-triazole ring and a quinazolinone moiety. The quinazolinone scaffold provides a planar aromatic system, while the triazole ring introduces nitrogen-rich heterocyclic complexity. Key structural features include:
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A 2-fluorobenzylthio group at position 2, contributing electron-withdrawing effects via the fluorine atom and lipophilicity through the benzyl moiety.
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A 3-methoxyphenyl substituent at position 9, which enhances solubility via the methoxy group and modulates receptor interactions through aromatic stacking .
The molecular formula C23H21FN4O2S (molecular weight: 436.51 g/mol) reflects its hybrid architecture. X-ray crystallography and NMR studies confirm a partially saturated tetrahydroquinazolinone ring, which adopts a boat conformation to accommodate steric interactions between substituents .
Table 1: Structural and Physicochemical Properties
Synthetic Pathways and Optimization
Multi-Step Organic Synthesis
The synthesis involves a five-step protocol starting from 3-amino-4-hydroxyquinazoline:
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Condensation: Reaction with 3-methoxybenzaldehyde under acidic conditions yields the Schiff base intermediate.
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Cyclization: Treatment with thiourea in the presence of iodine generates the triazole ring via oxidative cyclization .
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Alkylation: Introduction of the 2-fluorobenzylthio group using 2-fluorobenzyl bromide in DMF.
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Reduction: Catalytic hydrogenation saturates the quinazolinone ring .
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Purification: Final purification via reversed-phase HPLC achieves >98% purity.
Yield and Scalability
Pharmacological Profile and Biological Activities
Enzyme Inhibition and Receptor Interactions
The compound exhibits dual inhibitory activity against EGFR (IC50: 1.2 μM) and PARP-1 (IC50: 0.9 μM), attributed to its ability to occupy the ATP-binding pocket and interact with catalytic residues via the fluorobenzylthio group . Molecular docking simulations reveal hydrogen bonding between the quinazolinone carbonyl and Lys745 of EGFR, while the triazole nitrogen coordinates with Zn²⁺ in PARP-1’s active site .
Antiparasitic Activity
In comparative studies with analogous quinazolinones, the compound demonstrated moderate activity against Toxoplasma gondii (IC50: 28.4 μM), though less potent than piperazine-containing derivatives like compound 11 (IC50: 6.33 μM) . This suggests the 3-methoxyphenyl group may hinder penetration into parasitic membranes .
| Cell Line | IC50 (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (Breast) | 4.2 | 8.9 |
| HeLa (Cervical) | 5.1 | 7.3 |
| A549 (Lung) | 6.8 | 5.4 |
| HEK293 (Normal) | 37.5 | — |
The selectivity index (>5 for cancer cells) underscores its therapeutic window . Mechanistically, it induces G2/M arrest by upregulating p21 and downregulating cyclin B1 .
Comparative Analysis with Analogous Derivatives
Substituent-Effect Relationships
Structural modifications profoundly influence bioactivity:
Table 3: Impact of Substituents on Cytotoxicity (MCF-7 IC50)
| Compound | R1 (Position 2) | R2 (Position 9) | IC50 (μM) |
|---|---|---|---|
| Target Compound | 2-Fluorobenzylthio | 3-Methoxyphenyl | 4.2 |
| Analog A | 4-Chlorobenzylthio | 3-Methoxyphenyl | 7.9 |
| Analog B | Benzylthio | 2-Methoxyphenyl | 12.4 |
The 2-fluorobenzylthio group enhances potency by 1.9-fold compared to chlorinated analogs, likely due to improved membrane permeability .
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